Bienvenue dans la boutique en ligne BenchChem!

2,3,8-Tri-O-methylellagic acid

Natural Products Cancer Research Drug Discovery

2,3,8-Tri-O-methylellagic acid (CAS 1617-49-8) is a tri-methylated ellagic acid derivative with 50-fold greater bioactivity than the parent compound. Its unique 2,3,8-methoxylation pattern delivers IC50 values of 0.76 µg/mL (Col-2) and 0.65 µg/mL (MCF-7)—a potency profile unmatched by other methylated congeners. Isolated from Neoboutonia macrocalyx and Irvingia gabonensis. This ≥98% pure reference standard is ideal for anticancer SAR studies, antimicrobial screening (active against V. cholerae, S. aureus, K. pneumoniae, P. aeruginosa, B. cereus, E. coli), and HPLC-DAD/LC-MS/MS quantification.

Molecular Formula C17H12O8
Molecular Weight 344.3 g/mol
CAS No. 1617-49-8
Cat. No. B159055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,8-Tri-O-methylellagic acid
CAS1617-49-8
Synonyms3,3',4-O-trimethylellagic acid
3,3',4-tri-O-methylellagic acid
3,7,8-tri-O-methylellagic acid
Molecular FormulaC17H12O8
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O)C(=O)O2)OC
InChIInChI=1S/C17H12O8/c1-21-9-5-7-11-10-6(16(19)25-15(11)13(9)23-3)4-8(18)12(22-2)14(10)24-17(7)20/h4-5,18H,1-3H3
InChIKeyLXEQIOGTMDLLEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2,3,8-Tri-O-methylellagic Acid (CAS 1617-49-8): A Methylated Ellagic Acid Derivative with Enhanced Bioactivity for Research Procurement


2,3,8-Tri-O-methylellagic acid is a naturally occurring, tri-methylated derivative of ellagic acid, belonging to the class of ellagitannin-derived polyphenols. It is isolated from the stem bark of plants such as Neoboutonia macrocalyx, Irvingia gabonensis, and Conocarpus lancifolius [1][2][3]. Methylation of the parent ellagic acid scaffold at positions 2, 3, and 8 alters its physicochemical properties and bioactivity profile, often resulting in enhanced potency compared to the non-methylated parent compound [1].

Why Ellagic Acid Derivatives Are Not Interchangeable: The Critical Role of Methylation Pattern in 2,3,8-Tri-O-methylellagic Acid Selection


Ellagic acid derivatives are not functionally equivalent; the number and position of methoxy groups dictate lipophilicity, target engagement, and overall bioactivity [1]. While parent ellagic acid and its mono- or di-methylated congeners (e.g., 3,3′-di-O-methylellagic acid, 4,4′-di-O-methylellagic acid) exhibit distinct activity profiles, 2,3,8-Tri-O-methylellagic acid's unique 2,3,8-tri-methylation pattern confers a specific activity enhancement that cannot be predicted or replicated by generic substitution. For example, 4,4′-di-O-methylellagic acid is 13-fold more effective against colon cancer cell proliferation than other family members [2], while 2,3,8-Tri-O-methylellagic acid demonstrates a 50-fold increase in activity over the parent compound [1]. Such stark differences underscore the necessity of selecting the precise methylated derivative for research applications.

Quantitative Differentiation of 2,3,8-Tri-O-methylellagic Acid: Head-to-Head and Cross-Study Evidence vs. Parent and Related Methylated Derivatives


50-Fold Enhancement in Bioactivity Over Parent Ellagic Acid

2,3,8-Tri-O-methylellagic acid is reported to be 50 times more active than the non-methylated parent ellagic acid [1]. This quantitative differentiation is a critical factor for researchers seeking potent ellagic acid derivatives for in vitro and in vivo studies.

Natural Products Cancer Research Drug Discovery

Potent Cytotoxicity Against Human Cancer Cell Lines (Col-2, MCF-7, P-388)

In a study comparing two ellagic acid derivatives from Conocarpus lancifolius, 2,3,8-tri-O-methylellagic acid (Compound A) exhibited significant cytotoxicity, with IC50 values of 0.76 µg/mL against human colon cancer (Col-2) cells, 0.65 µg/mL against human breast cancer (MCF-7) cells, and 3.60 µg/mL against murine lymphocytic leukaemia (P-388) cells [1]. The other derivative, 3-O-methylellagic acid 4-O-β-D-glucopyranoside (Compound B), showed comparable but distinct potency (Col-2: 0.92 µg/mL, MCF-7: 0.54 µg/mL, P-388: 2.40 µg/mL), highlighting that methylation pattern influences cytotoxicity.

Oncology Cytotoxicity Natural Product Anticancer

Broad-Spectrum Antimicrobial Activity Against Clinically Relevant Pathogens

2,3,8-Tri-O-methylellagic acid demonstrates significant in vitro antimicrobial activity against a panel of pathogenic bacteria, including Vibrio cholerae, Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, Bacillus cereus, and Escherichia coli [1]. While specific MIC values are not consistently reported across accessible sources, the compound's isolation from Irvingia gabonensis and subsequent characterization confirm its broad-spectrum antimicrobial potential, distinguishing it from less active or narrower-spectrum ellagic acid derivatives.

Antimicrobial Microbiology Infectious Disease

Differential Methylation Pattern Confers Distinct Lipophilicity and Pharmacological Profile

The 2,3,8-tri-methylation pattern of this compound increases its lipophilicity compared to the parent ellagic acid and di-methylated analogs (e.g., 3,3′-di-O-methylellagic acid, 4,4′-di-O-methylellagic acid) [1][2]. Increased lipophilicity is generally associated with improved membrane permeability and bioavailability, a class-level inference supported by the enhanced activity observed for 2,3,8-Tri-O-methylellagic acid (50-fold vs. parent) and the 13-fold increase reported for 4,4′-di-O-methylellagic acid versus other family members [2]. While direct comparative lipophilicity data (e.g., logP) for 2,3,8-Tri-O-methylellagic acid are not currently available, the methylation-driven activity enhancement is a consistent SAR trend among ellagic acid derivatives.

Pharmacokinetics Medicinal Chemistry Structure-Activity Relationship

High-Impact Research and Procurement Scenarios for 2,3,8-Tri-O-methylellagic Acid


Oncology Research: Potent Cytotoxicity for Colon and Breast Cancer Models

2,3,8-Tri-O-methylellagic acid's demonstrated IC50 values of 0.76 µg/mL in Col-2 colon cancer cells and 0.65 µg/mL in MCF-7 breast cancer cells make it a strong candidate for anticancer drug discovery programs targeting these malignancies [1]. Its activity against both human colon and breast cancer lines, as evidenced in direct comparative studies, supports its use as a lead compound or reference standard in cytotoxicity screening campaigns.

Antimicrobial Discovery: Broad-Spectrum Screening Against Gram-Positive and Gram-Negative Pathogens

With reported activity against V. cholerae, S. aureus, K. pneumoniae, P. aeruginosa, B. cereus, and E. coli, 2,3,8-Tri-O-methylellagic acid is well-suited for inclusion in antimicrobial susceptibility testing panels and natural product libraries aimed at identifying novel antibacterial agents [2].

Structure-Activity Relationship (SAR) Studies of Methylated Ellagic Acid Derivatives

The 2,3,8-tri-methylation pattern provides a distinct scaffold for SAR investigations. Researchers can compare its 50-fold activity enhancement over ellagic acid and its unique cytotoxic fingerprint to those of di-methylated analogs (e.g., 3,3′-di-O-methylellagic acid, 4,4′-di-O-methylellagic acid) to elucidate the impact of methylation position and count on target binding, cellular permeability, and overall efficacy [1][3].

Natural Product Dereplication and Phytochemical Profiling

As a known constituent of Neoboutonia macrocalyx, Irvingia gabonensis, and Conocarpus lancifolius, 2,3,8-Tri-O-methylellagic acid serves as a valuable reference standard for the identification and quantification of ellagic acid derivatives in plant extracts using HPLC-DAD, LC-MS/MS, or NMR-based metabolomics workflows [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,8-Tri-O-methylellagic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.